1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with 2-pyrrolidinone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various N-alkylated derivatives .
Scientific Research Applications
1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the pyrrolidine ring can enhance the binding affinity of the compound to its targets by providing steric and electronic effects .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-Methyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the combination of the imidazole and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylimidazole |
InChI |
InChI=1S/C8H13N3/c1-11-6-5-10-8(11)7-3-2-4-9-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
JKAHTWBETQEAAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2CCCN2 |
Origin of Product |
United States |
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